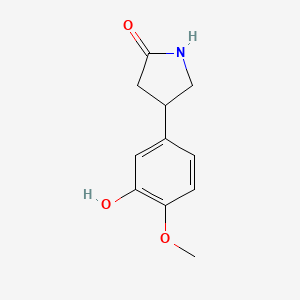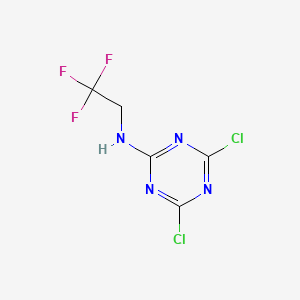
(2-Amino-3,5-dichlorophenyl)phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-3,5-dichlorophenyl)phenylmethanone is an organic compound with the molecular formula C13H9Cl2NO It is a derivative of benzophenone, where the phenyl group is substituted with amino and dichloro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3,5-dichlorophenyl)phenylmethanone typically involves the reaction of 2-amino-3,5-dichlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Amino-3,5-dichlorobenzoyl chloride+BenzeneAlCl3this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(2-Amino-3,5-dichlorophenyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
(2-Amino-3,5-dichlorophenyl)phenylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (2-Amino-3,5-dichlorophenyl)phenylmethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
類似化合物との比較
Similar Compounds
(2-Amino-3,5-dichlorophenyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2-Amino-3,5-dichlorophenyl)(phenyl)amine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness
(2-Amino-3,5-dichlorophenyl)phenylmethanone is unique due to the presence of both amino and dichloro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a versatile platform for further chemical modifications and applications.
特性
CAS番号 |
5621-63-6 |
|---|---|
分子式 |
C13H9Cl2NO |
分子量 |
266.12 g/mol |
IUPAC名 |
(2-amino-3,5-dichlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9Cl2NO/c14-9-6-10(12(16)11(15)7-9)13(17)8-4-2-1-3-5-8/h1-7H,16H2 |
InChIキー |
WSXPCBBBFNSXNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(Dibenzo[b,d]furan-3-yloxy)ethanamine](/img/structure/B8639451.png)



